3-Chlorobenzoyl isocyanate
Overview
Description
3-Chlorobenzoyl isocyanate is an organic compound with the molecular formula C₈H₄ClNO₂. It is a derivative of benzoyl isocyanate, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
3-Chlorobenzoyl isocyanate is a reactive compound that can interact with a variety of biological targets. The primary targets of this compound are likely to be proteins and nucleic acids, due to the reactivity of the isocyanate group .
Mode of Action
The mode of action of this compound involves the interaction of the isocyanate group with nucleophilic sites on biological molecules. This can result in the formation of covalent bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
It is known that isocyanates can interfere with protein function and nucleic acid integrity, potentially affecting a wide range of cellular processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its reactivity, solubility, and stability .
Result of Action
The molecular and cellular effects of this compound action would depend on the specific targets and pathways affected. Potential effects could include changes in protein function, disruption of nucleic acid integrity, and induction of cellular stress responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the reactivity of the isocyanate group. Additionally, the presence of other reactive species in the environment could influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
They can react with hydroxyl groups to form a urethane linkage and with substances containing two or more hydroxyl groups to form polyurethane polymers .
Cellular Effects
It is known that isocyanates can form a stable and uniform protective film on the electrode surface in lithium-ion batteries, which reduces the interfacial impedance and thus improves the cycling stability of the cell .
Molecular Mechanism
It is known that isocyanates can react with hydroxyl and amino groups in biological systems . They can also undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
It is known that isocyanates can be preferentially oxidized on the electrode surface to form a stable and uniform protective film .
Metabolic Pathways
It is known that isocyanates can react with hydroxyl and amino groups in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzoyl chloride with sodium cyanate in the presence of a catalyst. The reaction typically occurs in an organic solvent such as acetonitrile, and the presence of a Lewis acid and p-toluenesulfonic acid can enhance the yield and selectivity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene, a highly toxic gas. The reaction of 3-chlorobenzoyl chloride with phosgene in the presence of a base such as pyridine can produce this compound. due to the hazardous nature of phosgene, alternative methods using less toxic reagents are being explored .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can add to alkenes to form isocyanate derivatives.
Rearrangement Reactions: It can undergo Curtius rearrangement to form amines.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Alkenes: React to form isocyanate derivatives.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Isocyanate Derivatives: Formed from the addition to alkenes.
Scientific Research Applications
3-Chlorobenzoyl isocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polyurethanes and other polymers.
Comparison with Similar Compounds
Benzoyl Isocyanate: Lacks the chlorine substitution and has different reactivity and applications.
Phenyl Isocyanate: Similar structure but without the chlorine atom, leading to different chemical properties.
Isothiocyanates: Contain a sulfur atom instead of oxygen, resulting in different reactivity and applications
Uniqueness: 3-Chlorobenzoyl isocyanate is unique due to the presence of the chlorine atom, which influences its reactivity and makes it suitable for specific applications in chemical synthesis and industrial processes.
Properties
IUPAC Name |
3-chlorobenzoyl isocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-3-1-2-6(4-7)8(12)10-5-11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHTZYDJWBKMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556178 | |
Record name | 3-Chlorobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74703-17-6 | |
Record name | 3-Chlorobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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